molecular formula C9H11N3O2S B595583 N-Boc-2-Amino-4-cyanothiazole CAS No. 1210278-19-5

N-Boc-2-Amino-4-cyanothiazole

Cat. No.: B595583
CAS No.: 1210278-19-5
M. Wt: 225.266
InChI Key: NCIFXFYMOYDWHW-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-4-cyanothiazole, also known as tert-butyl 4-cyano-1,3-thiazol-2-ylcarbamate, is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a derivative of 2-aminothiazole and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group at the 4-position of the thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-Amino-4-cyanothiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea. For example, α-bromoacetophenone can react with thiourea to form 2-aminothiazole.

    Introduction of the Cyano Group: The cyano group can be introduced by the reaction of 2-aminothiazole with cyanogen bromide under basic conditions.

    Boc Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-Amino-4-cyanothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products:

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Reduction: 2-Amino-4-aminomethylthiazole.

    Deprotection: 2-Amino-4-cyanothiazole.

Scientific Research Applications

N-Boc-2-Amino-4-cyanothiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.

    Industrial Applications: It is used in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-4-cyanothiazole is largely dependent on its derivatives and the specific biological targets they interact with. Generally, the thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the binding affinity to the target. The Boc group serves as a protecting group, which can be removed to expose the active amine functionality.

Comparison with Similar Compounds

N-Boc-2-Amino-4-cyanothiazole can be compared with other similar compounds such as:

    2-Aminothiazole: Lacks the Boc and cyano groups, making it less versatile in synthetic applications.

    N-Boc-2-Aminothiazole: Lacks the cyano group, which reduces its potential for further functionalization.

    2-Amino-4-cyanothiazole: Lacks the Boc group, making it more reactive but less stable.

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the cyano group, which provide stability and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-(4-cyano-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFXFYMOYDWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672082
Record name tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210278-19-5
Record name tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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